3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Overview
Description
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl. It is a bicyclic structure that includes a phenyl group and an azabicyclo octane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is employed in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved depend on the specific application, such as neurotransmitter pathways in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
- endo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
Uniqueness
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11;/h1-5,11-12,14-15H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGOXKYLPRBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-06-2 | |
Record name | 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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